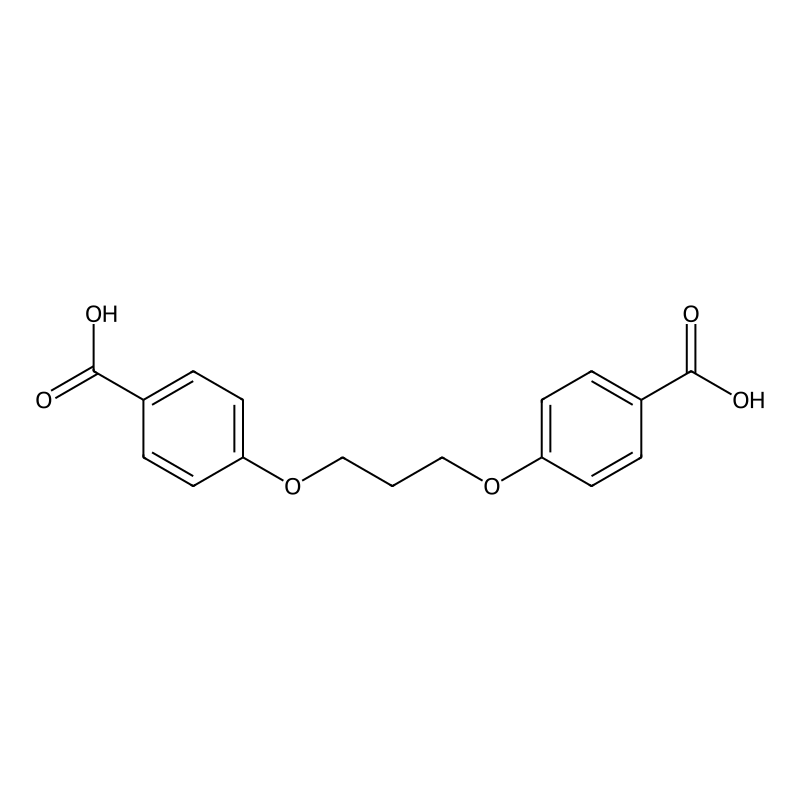

1,3-Bis(4-carboxyphenoxy)propane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,3-Bis(4-carboxyphenoxy)propane is an organic compound with the molecular formula C₁₇H₁₆O₆. It features two carboxyphenoxy groups attached to a propane backbone, making it a significant structural unit in the synthesis of various polymers, particularly polyamides and polyanhydrides. The compound exhibits a melting point range of 318–320 °C and has been characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .

- Polycondensation: This compound can react with diamines to form polyamides. For example, it reacts with hydantoin derivatives to create new polyamide materials .

- Formation of Polyanhydrides: It serves as a monomer in the synthesis of aromatic polyanhydrides, which are utilized in drug delivery systems and biodegradable materials .

- Esterification: The carboxylic acid groups can participate in esterification reactions, allowing for the modification of polymer properties.

The biological activity of 1,3-bis(4-carboxyphenoxy)propane has been explored primarily through its derivatives. Some studies indicate that polymers derived from this compound exhibit biocompatibility and potential applications in drug delivery systems due to their ability to degrade in biological environments. The specific biological interactions are influenced by the polymer structure and functional groups present .

The synthesis of 1,3-bis(4-carboxyphenoxy)propane typically involves the following steps:

- Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 1,3-dibromopropane.

- Reaction Conditions: The reaction is carried out in the presence of sodium hydroxide as a base, typically under reflux conditions.

- Purification: After the reaction, the product is precipitated using sulfuric acid, followed by washing and drying to yield pure 1,3-bis(4-carboxyphenoxy)propane .

1,3-Bis(4-carboxyphenoxy)propane finds applications in various fields:

- Polymer Chemistry: It is used as a monomer for synthesizing polyamides and polyanhydrides.

- Biomedical Engineering: Due to its biocompatibility, it is explored for use in drug delivery systems and biodegradable scaffolds.

- Material Science: The compound contributes to creating high-performance materials with desirable thermal and mechanical properties .

Research into the interactions of 1,3-bis(4-carboxyphenoxy)propane primarily focuses on its polymeric forms. Studies have shown that polymers derived from this compound can interact favorably with biological tissues, making them suitable for applications in biomedical devices. Additionally, interaction studies often assess the degradation products' toxicity and bioactivity to ensure safety in medical applications .

Several compounds share structural or functional similarities with 1,3-bis(4-carboxyphenoxy)propane. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Hydroxybenzoic Acid | Monomer | Precursor for synthesis; simpler structure |

| 1,3-Bis(4-hydroxyphenyl)propane | Polyol | Lacks carboxylic groups; used in different polymers |

| Poly(ethylene glycol) | Polymer | Biodegradable; used widely in drug delivery |

| Polycaprolactone | Polyester | Biocompatible; used in sutures |

Uniqueness of 1,3-Bis(4-carboxyphenoxy)propane

The uniqueness of 1,3-bis(4-carboxyphenoxy)propane lies in its dual carboxylic acid functionality combined with a phenolic structure. This configuration allows for versatile polymerization options and enhances its applicability in both material science and biomedical fields compared to other similar compounds.

The synthesis of 1,3-bis(4-carboxyphenoxy)propane (C₁₇H₁₆O₆) emerged from advancements in aromatic polycondensation chemistry during the late 20th century. Early work focused on developing diacid monomers for high-performance polymers, with researchers recognizing the potential of incorporating flexible alkoxy spacers between aromatic units. The compound was first synthesized via nucleophilic substitution between 4-hydroxybenzoic acid and 1,3-dibromopropane under alkaline conditions, a method refined through iterative optimization of reaction stoichiometry and solvent systems. Its utility became apparent in the 1990s when studies demonstrated its role in synthesizing biodegradable polyanhydrides for controlled drug delivery, marking a pivotal shift toward biomedical applications.

Nomenclature and Alternative Names

The systematic IUPAC name for this compound is 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid, reflecting its bifunctional carboxylic acid groups connected by a propane-1,3-diyloxy bridge. Common synonyms include:

- 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid

- CPP-bis (abbreviation for carboxyphenoxy propane)

- 1,3-Bis(p-carboxyphenoxy)propane.

Regulatory databases such as CAS (Chemical Abstracts Service) assign it the identifier 3753-81-9, while alternate registry numbers include FDA UNII 1XMW35DTHB and ChemSpider ID 61874.

Significance in Polymer Chemistry and Materials Science

1,3-Bis(4-carboxyphenoxy)propane serves as a critical monomer for synthesizing polyanhydrides and polyamides,两类 polymers prized for their tunable degradation profiles and mechanical properties. Its molecular structure—featuring rigid aromatic carboxylic acid groups separated by a flexible propane spacer—enables precise control over polymer crystallinity and hydrolysis rates. For example, copolymers with sebacic acid (SA) exhibit degradation kinetics suitable for sustained drug release, with the ratio of CPP to SA directly influencing erosion times. In polyamides, the compound imparts solubility in polar aprotic solvents while maintaining high thermal stability, with glass transition temperatures (Tg) ranging from 130–155°C.

Table 1: Key Physical Properties of 1,3-Bis(4-carboxyphenoxy)propane

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 316.31 g/mol | |

| Melting Point | 310°C | |

| Boiling Point | 533.5°C at 760 mmHg | |

| Density | 1.318 g/cm³ | |

| Solubility | Methanol (slight), DMF (high) |

Overview of Research Trends

Recent studies emphasize its role in advanced drug delivery systems and tissue engineering scaffolds. Innovations include:

- Matrix-assisted pulsed laser evaporation (MAPLE) techniques to deposit thin polymer films for localized therapeutic release.

- Hybrid copolymers combining CPP with ε-caprolactone or poly(ethylene glycol) to enhance biocompatibility.

- Computational modeling of hydrolysis kinetics to predict degradation behavior in physiological environments.

Emerging applications exploit its carboxyl groups for post-polymerization functionalization, enabling covalent attachment of bioactive molecules such as peptides or growth factors. Current research also explores its use in stimuli-responsive hydrogels, where pH-dependent solubility modulates drug release profiles.

Structural and Synthetic Insights

Molecular Architecture

The compound’s structure comprises two 4-carboxyphenoxy moieties linked by a propane-1,3-diyloxy chain. This configuration balances rigidity (from aromatic rings) and flexibility (from the aliphatic spacer), a duality critical for engineering polymers with tailored mechanical properties. X-ray diffraction studies reveal a planar arrangement of aromatic rings, with dihedral angles of 15–25° between the benzene planes, facilitating π-π stacking in solid-state assemblies.

Synthesis and Purification

The standard synthesis involves a two-step process:

- Alkylation: Reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane in alkaline medium (e.g., NaOH/DMF), yielding the dialkylated intermediate.

- Acidification: Treatment with sulfuric acid to protonate carboxylate groups, followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Key synthetic challenges include minimizing oligomer formation during alkylation, addressed via excess dibromopropane and controlled temperature gradients.

Polymerization Strategies

1,3-Bis(4-carboxyphenoxy)propane participates in two primary polymerization routes:

A. Polyanhydride Synthesis

- Melt Polycondensation: Heating with acetic anhydride to form mixed anhydride intermediates, which undergo thermal dehydration.

- Example: Poly(CPP-co-SA) (20:80) exhibits a weight-average molecular weight (Mw) of 21,000 g/mol and dispersity (Đ) of 3.5.

B. Polyamide Synthesis

- Phosphorylation Method: Reaction with diamines (e.g., hydantoin derivatives) using triphenyl phosphite and calcium chloride in N-methyl-2-pyrrolidone (NMP).

- Resulting polyamides show inherent viscosities of 0.30–0.47 dL/g, indicative of moderate chain lengths.

Table 2: Representative Polymer Properties

| Polymer Type | Mw (g/mol) | Đ | Tg (°C) | Td₅% (°C) |

|---|---|---|---|---|

| Poly(CPP-co-SA) 10:90 | 8,500 | 2.7 | – | 325 |

| Polyamide 5a | 12,000 | 1.9 | 145 | 415 |

Applications in Advanced Materials

Drug Delivery Systems

CPP-based polyanhydrides degrade via surface erosion, making them ideal for zero-order release kinetics. Clinical studies highlight their use in:

- Glioblastoma treatment: Localized delivery of carmustine (BCNU) from poly(CPP-co-SA) wafers, achieving sustained tumor suppression.

- Antibiotic elution: Vancomycin-loaded implants for osteomyelitis management, with release profiles spanning 4–6 weeks.

High-Performance Polyamides

Incorporating CPP into polyamide backbones enhances solubility without compromising thermal stability. Applications include:

Chemical Structure and Molecular Formula

1,3-Bis(4-carboxyphenoxy)propane represents a symmetric dicarboxylic acid compound characterized by its distinctive molecular architecture [1]. The compound possesses the molecular formula C17H16O6 with a molecular weight of 316.31 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid, reflecting its structural composition of two para-carboxyphenoxy groups connected via a three-carbon propyl chain [1].

The chemical structure features two aromatic benzene rings, each bearing a carboxylic acid functional group in the para position relative to the ether oxygen linkage [1] [2]. These aromatic moieties are interconnected through a 1,3-propanediyl bridge, creating a linear molecular framework [1]. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O, which clearly delineates the connectivity pattern [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C17H16O6 [1] |

| Molecular Weight (g/mol) | 316.31 [1] [2] |

| Chemical Abstracts Service Number | 3753-81-9 [1] [2] |

| International Chemical Identifier | InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21) [1] |

| International Chemical Identifier Key | VBISQLWPGDULSX-UHFFFAOYSA-N [1] |

| Unique Ingredient Identifier | 1XMW35DTHB [1] |

The molecular architecture exhibits perfect symmetry with respect to the central propyl chain, resulting in two equivalent carboxyphenoxy termini [1]. Each aromatic ring system contributes to the overall electronic properties through conjugated pi-electron systems, while the ether linkages provide conformational flexibility to the central alkyl chain [12]. The compound contains six rotatable bonds, primarily concentrated in the propyl bridge region, which significantly influences its conformational behavior [11].

Stereochemistry and Conformation

1,3-Bis(4-carboxyphenoxy)propane exhibits achiral properties due to the absence of stereogenic centers within its molecular framework [11]. The compound contains no chiral carbon atoms, resulting in a single stereoisomeric form that does not exhibit optical activity [11]. The molecular topology is characterized as a linear chain with terminal aromatic rings, providing a framework for conformational analysis [11].

The conformational behavior of 1,3-bis(4-carboxyphenoxy)propane is governed by rotational freedom around the six rotatable bonds present in the molecule [11]. The central 1,3-propanediyl chain serves as a flexible linker between the two rigid aromatic carboxylic acid moieties [12]. Computational studies suggest that the molecule can adopt multiple conformational states through rotation around the carbon-carbon bonds in the propyl chain and the carbon-oxygen bonds connecting the chain to the aromatic rings [12].

| Stereochemical Parameter | Value/Description |

|---|---|

| Stereochemistry | Achiral molecule [11] |

| Chiral Centers | 0 [11] |

| Rotatable Bonds | 6 [11] |

| Ring Systems | 2 (aromatic benzene rings) [11] |

| Aromatic Rings | 2 [11] |

| Ether Linkages | 2 [11] |

| Carboxylic Acid Groups | 2 [11] |

| Molecular Topology | Linear chain with terminal aromatic rings [11] |

The conformational preferences of the compound are influenced by intramolecular interactions, including potential hydrogen bonding between carboxylic acid groups and ether oxygens, as well as aromatic-aromatic interactions when the molecule adopts folded conformations [12]. The predicted collision cross section values of 170.0 Ų for the protonated form and 173.9 Ų for the deprotonated form provide insight into the three-dimensional space occupied by the molecule in different ionization states [11].

Crystal Structure

Limited crystallographic data are available for 1,3-bis(4-carboxyphenoxy)propane as a discrete molecular entity, though the compound has been characterized in coordination polymer frameworks [19]. Single crystal X-ray diffraction studies have been performed on metal complexes incorporating this compound as a ligand, revealing insights into its solid-state behavior [19]. In these coordination frameworks, the compound demonstrates the ability to coordinate through its carboxylate groups while maintaining its extended molecular conformation [19].

The melting point of 310 degrees Celsius indicates strong intermolecular interactions in the crystalline state [2] [4]. This relatively high melting temperature suggests the presence of extensive hydrogen bonding networks formed by the carboxylic acid groups, as well as potential aromatic stacking interactions between the benzene rings [2]. The compound exhibits solid-state stability under ambient conditions, with a predicted density of 1.318 grams per cubic centimeter [9] [10].

| Physical Property | Value |

|---|---|

| Melting Point (°C) | 310 [2] [4] |

| Physical State | Solid [2] |

| Predicted Density (g/cm³) | 1.318 [9] [10] |

| Predicted Boiling Point (°C) | 533.5 [9] [10] |

| Flash Point (°C) | 196.7 [9] |

Crystallographic analysis of related coordination compounds indicates that 1,3-bis(4-carboxyphenoxy)propane can adopt extended conformations in the solid state, with the propyl chain serving as a flexible spacer between aromatic termini [19]. The compound has been observed to undergo in situ chemical modifications during hydrothermal synthesis conditions, including partial methylation of carboxylic acid groups [19].

Structure-Activity Relationships

The structure-activity relationships of 1,3-bis(4-carboxyphenoxy)propane are primarily defined through its role as a monomer in polyanhydride synthesis for biomedical applications [21] [22]. The compound serves as a building block for biodegradable polymers, particularly in the formation of poly[bis(para-carboxyphenoxy)propane-sebacic acid] copolymers that have received regulatory approval for drug delivery applications [23] [25].

The aromatic carboxylic acid functionality provides sites for anhydride bond formation during polymerization, while the propyl ether linkage introduces flexibility and hydrophobic character to the resulting polymer backbone [21] [22]. Studies have demonstrated that the incorporation of 1,3-bis(4-carboxyphenoxy)propane units into polyanhydride copolymers results in materials with controlled degradation rates and surface erosion characteristics [21] [26].

| Structural Feature | Functional Impact |

|---|---|

| Para-carboxylic acid groups | Enable anhydride bond formation [21] |

| Aromatic rings | Provide rigidity and thermal stability [22] |

| Propyl ether bridge | Introduces flexibility and hydrophobic character [21] |

| Symmetric structure | Ensures uniform polymer properties [22] |

The relationship between molecular structure and polymer properties has been extensively studied, revealing that the aromatic content contributes to enhanced thermal stability and mechanical properties of the resulting polyanhydrides [22]. The ether linkages within the monomer structure influence the hydrolytic degradation behavior of the polymers, with the aromatic ether bonds showing greater resistance to hydrolysis compared to aliphatic alternatives [26].

Research findings indicate that polymers derived from 1,3-bis(4-carboxyphenoxy)propane exhibit predictable surface erosion behavior, making them suitable for controlled drug release applications [25] [26]. The structure-activity relationships extend to the compatibility of the polymer matrix with various pharmaceutical compounds, where the aromatic character of the monomer influences drug-polymer interactions and release kinetics [26].

Taxonomic Classification in Chemical Databases

1,3-Bis(4-carboxyphenoxy)propane is systematically classified across multiple chemical databases and regulatory systems [1]. The compound is registered in the PubChem database under Compound Identifier 68610, providing a standardized reference for chemical information systems [1] [11]. The European Community number 625-246-1 establishes its recognition within European chemical regulation frameworks [1].

The Medical Subject Headings classification system categorizes the compound under organic chemicals, specifically as a carboxylic acid derivative [1]. The Chemical Abstracts Service maintains comprehensive records under the registry number 3753-81-9, which serves as the primary identifier for chemical literature indexing [1] [2]. The United States Environmental Protection Agency DSSTox database assigns the identifier DTXSID8046585 for toxicological and environmental fate studies [1].

| Database/System | Classification/Identifier |

|---|---|

| PubChem Compound Identifier | 68610 [1] |

| Medical Subject Headings Tree | Organic chemicals - Carboxylic acids [1] |

| Chemical Abstracts Service | Registry number 3753-81-9 [1] |

| European Community Number | 625-246-1 [1] |

| Environmental Protection Agency DSSTox | DTXSID8046585 [1] |

| ChEMBL Database | CHEMBL1996738 [1] |

| Molecular Design Limited Number | MFCD00089995 [1] |

The ChEMBL database, maintained by the European Molecular Biology Laboratory, catalogs the compound under identifier CHEMBL1996738 for bioactivity data integration [1]. The Molecular Design Limited number MFCD00089995 provides additional chemical inventory tracking [1] [2]. International regulatory frameworks recognize the compound through the Unique Ingredient Identifier 1XMW35DTHB, assigned by the United States Food and Drug Administration Global Substance Registration System [1].

Physical State and Appearance

1,3-Bis(4-carboxyphenoxy)propane exists as a solid at room temperature, presenting as a white to off-white crystalline powder [1] [2] [3]. The compound maintains its solid form under standard ambient conditions and exhibits good chemical stability when stored properly [4]. The crystalline nature of the compound is evidenced by its well-defined melting point and consistent physical characteristics across various commercial sources [5] [6].

Melting Point and Thermal Behavior

The melting point of 1,3-Bis(4-carboxyphenoxy)propane has been consistently reported as 310-320°C in the literature [1] [2] [3] [5] [7]. Some sources specifically cite 310°C as the melting point [1] [2], while others report a range of 318-320°C [7]. This relatively high melting point is characteristic of aromatic dicarboxylic acids with extended conjugated systems and hydrogen bonding capabilities.

The compound demonstrates good thermal stability up to its melting point, with decomposition occurring at higher temperatures. Studies on related polyanhydride systems containing this monomer have shown that thermal degradation typically begins around 325-415°C under nitrogen atmosphere [9] [10]. The high melting point and thermal stability make this compound suitable for high-temperature applications and polymer synthesis processes.

Solubility Profile

1,3-Bis(4-carboxyphenoxy)propane exhibits limited solubility in water due to its hydrophobic aromatic structure [9]. The compound is insoluble in water but demonstrates good solubility in polar organic solvents [9]. Specifically, it is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF), and acetone [9]. The compound shows poor solubility in non-polar solvents such as chloroform, methylene chloride, methanol, and ethanol [9].

The solubility characteristics are attributed to the presence of carboxylic acid functional groups, which can form hydrogen bonds with polar solvents, while the aromatic phenoxy structure provides sufficient hydrophobic character to limit water solubility. This solubility profile is particularly important for polymerization reactions and purification processes.

Spectroscopic Properties

Infrared Spectroscopy

The infrared spectrum of 1,3-Bis(4-carboxyphenoxy)propane displays characteristic absorption bands that confirm its structural features [7]. The compound exhibits a broad, strong absorption band between 2511-3016 cm⁻¹, which corresponds to the O-H stretching vibration of the carboxylic acid groups [7]. This broad band is typical of carboxylic acids due to hydrogen bonding interactions.

The carbonyl stretching vibration appears as a strong band at 1678 cm⁻¹, characteristic of the C=O bond in carboxylic acids [7]. Aromatic C=C stretching is observed at 1606 cm⁻¹, while C-H bending vibrations in the aromatic rings appear at 1431 cm⁻¹ [7]. Multiple C-O stretching vibrations are present at 1303, 1249, and 1170 cm⁻¹, reflecting the ether linkages and carboxylic acid C-O bonds [7]. Additional bands at 1514, 999, 848, and 766 cm⁻¹ correspond to various aromatic ring vibrations and out-of-plane deformation modes [7].

Nuclear Magnetic Resonance

The ¹H NMR spectrum of 1,3-Bis(4-carboxyphenoxy)propane in DMSO-d₆ provides detailed structural information [7]. The central propane bridge protons appear as a quartet at 2.18-2.23 ppm (2H), indicating coupling with the adjacent methylene groups [7]. The methylene protons connected to the oxygen atoms (OCH₂) appear as a triplet at 4.18-4.22 ppm (4H) [7].

The aromatic protons show distinct chemical shifts based on their electronic environments. Protons ortho to the ether linkages appear as a doublet at 7.01-7.04 ppm (4H), while protons ortho to the carboxylic acid groups are more deshielded and appear at 7.86-7.89 ppm (4H) [7]. The carboxylic acid protons appear as a broad singlet at 12.62 ppm (2H), characteristic of exchangeable protons involved in hydrogen bonding [7].

Mass Spectrometry

Mass spectrometry analysis of 1,3-Bis(4-carboxyphenoxy)propane reveals molecular ion peaks consistent with its molecular formula C₁₇H₁₆O₆ and molecular weight of 316.31 g/mol [11]. The protonated molecular ion [M+H]⁺ appears at m/z 317.10, while the sodium adduct [M+Na]⁺ is observed at m/z 339.08 [12]. In negative ion mode, the deprotonated molecular ion [M-H]⁻ appears at m/z 315.09 [12].

Additional adduct ions include the ammonium adduct [M+NH₄]⁺ at m/z 334.13 and the potassium adduct [M+K]⁺ at m/z 355.06 [12]. The compound also forms formate and acetate adducts in negative ion mode at m/z 361.09 and 375.11, respectively [12]. Fragmentation patterns typically involve loss of water and carboxylic acid groups, with [M+H-H₂O]⁺ observed at m/z 299.09 [12].

Chemical Reactivity Patterns

1,3-Bis(4-carboxyphenoxy)propane demonstrates characteristic reactivity patterns of aromatic dicarboxylic acids. The compound readily undergoes polycondensation reactions to form polyamides and polyanhydrides [7] [9]. Studies have shown that when incorporated into polyanhydride copolymers, the compound exhibits different reactivity depending on the linkage type [13] [14].

In copolymer systems with sebacic acid, the aromatic-aromatic (CPP-CPP) linkages show lower reactivity compared to aliphatic-aromatic (SA-CPP) and aliphatic-aliphatic (SA-SA) linkages [14]. This differential reactivity is attributed to the higher stability of aromatic anhydride bonds compared to aliphatic ones [14]. The compound reacts with amine nucleophiles following second-order kinetics, with reaction rates influenced by the pKa of the amine reactant [14].

The carboxylic acid groups can be activated for polymerization using various coupling agents such as triphenyl phosphite, with the presence of calcium chloride and pyridine as catalysts [7] [9]. The compound also undergoes hydrolytic degradation under aqueous conditions, making it suitable for biodegradable polymer applications [13] [10].

Collision Cross Section Measurements

Ion mobility spectrometry coupled with mass spectrometry provides collision cross section (CCS) measurements for 1,3-Bis(4-carboxyphenoxy)propane [12]. The predicted CCS values vary depending on the ionization adduct formed. The protonated molecular ion [M+H]⁺ exhibits a CCS of 170.0 Ų, while the sodium adduct [M+Na]⁺ shows a larger CCS of 175.5 Ų [12].

The deprotonated molecular ion [M-H]⁻ has a CCS of 173.9 Ų, and the ammonium adduct [M+NH₄]⁺ shows the largest CCS value at 182.3 Ų [12]. The potassium adduct [M+K]⁺ exhibits a CCS of 172.9 Ų, while the dehydrated protonated ion [M+H-H₂O]⁺ shows a reduced CCS of 162.0 Ų [12]. Larger adduct ions such as [M+HCOO]⁻ and [M+CH₃COO]⁻ display CCS values of 189.9 Ų and 201.1 Ų, respectively [12].

These CCS measurements provide valuable information about the three-dimensional structure and conformational behavior of the compound in the gas phase, which is useful for analytical identification and structural characterization purposes.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₆O₆ | [1] [2] [3] |

| Molecular Weight | 316.31 g/mol | [1] [2] [3] |

| Melting Point | 310-320°C | [1] [2] [3] [7] |

| Boiling Point | 533.5±30.0°C at 760 mmHg | [15] [16] |

| Density | 1.318 g/cm³ | [15] |

| Refractive Index | 1.602 | [15] |

| Flash Point | 196.7°C | [15] |

| Solubility (Water) | Insoluble | [9] |

| Solubility (Organic) | Soluble in DMF, DMSO, NMP, THF, acetone | [9] |

| Spectroscopic Technique | Peak/Chemical Shift | Assignment |

|---|---|---|

| FTIR | 2511-3016 cm⁻¹ | O-H stretch (carboxylic acid) |

| FTIR | 1678 cm⁻¹ | C=O stretch (carboxylic acid) |

| FTIR | 1606 cm⁻¹ | C=C aromatic stretch |

| ¹H NMR | 2.18-2.23 ppm (q, 2H) | CH₂ propane bridge |

| ¹H NMR | 4.18-4.22 ppm (t, 4H) | OCH₂ methylene |

| ¹H NMR | 7.01-7.04 ppm (d, 4H) | Aromatic H (ortho to ether) |

| ¹H NMR | 7.86-7.89 ppm (d, 4H) | Aromatic H (ortho to COOH) |

| ¹H NMR | 12.62 ppm (s, br, 2H) | COOH proton |

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 317.10 | 170.0 |

| [M+Na]⁺ | 339.08 | 175.5 |

| [M-H]⁻ | 315.09 | 173.9 |

| [M+NH₄]⁺ | 334.13 | 182.3 |

| [M+K]⁺ | 355.06 | 172.9 |

XLogP3

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard